Phenyl (pyren-1-yl)acetate
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Overview
Description
Phenyl (pyren-1-yl)acetate is an organic compound that features a phenyl group and a pyrene moiety linked by an acetate group. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (pyren-1-yl)acetate can be synthesized through various methods. One common approach involves the reaction of pyrene with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl (pyren-1-yl)acetate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrene rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced pyrene derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Phenyl (pyren-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl (pyren-1-yl)acetate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (pyren-1-yl)methanol
- Phenyl (pyren-1-yl)ketone
- Phenyl (pyren-1-yl)amine
Uniqueness
Phenyl (pyren-1-yl)acetate is unique due to its specific combination of a phenyl group and a pyrene moiety linked by an acetate group. This structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
Properties
CAS No. |
93265-40-8 |
---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
phenyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C24H16O2/c25-22(26-20-7-2-1-3-8-20)15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)24(18)23(16)17/h1-14H,15H2 |
InChI Key |
DITFHNUZNOHNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
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